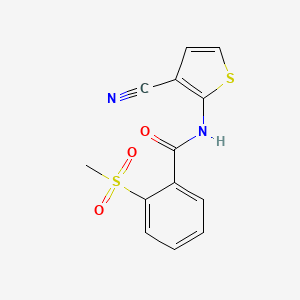

N-(3-cyanothiophen-2-yl)-2-methanesulfonylbenzamide

CAS No.: 896267-54-2

Cat. No.: VC6927117

Molecular Formula: C13H10N2O3S2

Molecular Weight: 306.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896267-54-2 |

|---|---|

| Molecular Formula | C13H10N2O3S2 |

| Molecular Weight | 306.35 |

| IUPAC Name | N-(3-cyanothiophen-2-yl)-2-methylsulfonylbenzamide |

| Standard InChI | InChI=1S/C13H10N2O3S2/c1-20(17,18)11-5-3-2-4-10(11)12(16)15-13-9(8-14)6-7-19-13/h2-7H,1H3,(H,15,16) |

| Standard InChI Key | CXWCXBKQJHKSBX-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=CS2)C#N |

Introduction

Chemical Overview

Chemical Name:

N-(3-cyanothiophen-2-yl)-2-methanesulfonylbenzamide

Structure:

This compound is composed of three primary functional groups:

-

A thiophene ring substituted with a cyano (-CN) group at the 3-position.

-

A benzamide core with a methanesulfonyl (-SO₂CH₃) group attached to the benzene ring.

-

An amide linkage (-CONH-) connecting the thiophene and benzamide moieties.

Molecular Formula:

The exact molecular formula depends on the arrangement of atoms but typically includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).

Potential Applications:

Compounds with similar structures are often studied for their biological activity, including anti-inflammatory, anticancer, or antimicrobial properties, due to their ability to interact with biological targets like enzymes or receptors.

Synthesis Pathways

The synthesis of N-(3-cyanothiophen-2-yl)-2-methanesulfonylbenzamide would likely involve the following steps:

-

Preparation of 3-cyanothiophene:

-

Thiophene derivatives can be functionalized at specific positions using cyanation reactions, such as Sandmeyer-type reactions or palladium-catalyzed cyanation.

-

-

Methanesulfonylation of Benzamide:

-

The benzamide core can be functionalized by introducing a methanesulfonyl group through sulfonation reactions using reagents like methanesulfonyl chloride in the presence of a base.

-

-

Amide Bond Formation:

-

The final step involves coupling the 3-cyanothiophene derivative with the methanesulfonylbenzamide using amide bond formation techniques, such as carbodiimide-mediated coupling (e.g., EDC or DCC).

-

Anticancer Potential

Benzamide derivatives are known for their anticancer activity, often acting as inhibitors of histone deacetylases (HDACs) or other cancer-related proteins. The presence of a cyano group may enhance its interaction with protein active sites.

Antimicrobial Activity

Sulfonamides and thiophene derivatives are frequently studied for antimicrobial properties due to their ability to disrupt bacterial enzyme systems.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Identifies chemical shifts corresponding to protons and carbons in functional groups. |

| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation pattern. |

| Infrared Spectroscopy (IR) | Detects functional groups like -CN, -SO₂CH₃, and amide bonds through characteristic peaks. |

| X-ray Crystallography | Determines the precise molecular geometry (if crystals are obtained). |

Hypothetical Data Table for Docking Studies

If studied for biological activity, molecular docking results might look like this:

| Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Reference Compound |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | 500 nM | Celecoxib |

| Lipoxygenase (LOX) | -7.4 | 1 µM | Licofelone |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume